Rotenonone
Description
Overview of Rotenonone as a Naturally Occurring Compound and a Chemical Transformation Product
This compound (C23H18O7) is identified as a chemical compound with a molecular weight of approximately 406.38 g/mol . It possesses a unique chemical structure that places it within the family of rotenoids. While Rotenone (B1679576) is widely known for its natural occurrence in the roots and stems of certain leguminous plants, such as species of Derris and Lonchocarpus, this compound is understood primarily as a transformation product of Rotenone chem960.comnih.govnih.gov. Chemical transformation processes, including oxidation, can lead to the formation of this compound from Rotenone. Although less commonly cited as a primary natural product compared to Rotenone, this compound has been reported to occur naturally in plants such as Tephrosia villosa and Amorpha canescens. This suggests that while it is a known transformation product, it may also exist in nature, possibly as a result of in-plant metabolic processes acting on other rotenoids.
The chemical properties of this compound are distinct. Key identifiers include its CAS Number 4439-62-7 and PubChem CID 442819.
| Property | Value | Source |
| Chemical Formula | C23H18O7 | |
| Molecular Weight | 406.38 g/mol | |
| CAS Number | 4439-62-7 | |
| PubChem CID | 442819 |
Historical Context of this compound Identification and Early Research Discoveries
The historical context surrounding this compound is intrinsically linked to the research history of its precursor, Rotenone. Rotenone's insecticidal and piscicidal properties have been exploited for centuries by indigenous peoples, and its scientific investigation dates back to the late 19th and early 20th centuries nih.gov. The isolation of a pure crystalline compound, later identified as Rotenone, occurred in the early 1900s chem960.com. As research into Rotenone progressed, scientists began to investigate its chemical behavior and fate, including its degradation pathways. The identification of this compound emerged from these studies aimed at understanding the chemical transformations that Rotenone undergoes in various conditions, such as exposure to light and air. Early research into Rotenone's decomposition noted the formation of various products, and subsequent analytical advancements allowed for the identification and characterization of specific transformation products like Dehydrorotenone (B1670207) and this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4439-62-7 |
|---|---|
Molecular Formula |
C23H18O7 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione |
InChI |
InChI=1S/C23H18O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15H,1,8H2,2-4H3 |
InChI Key |
CWZIPBGXMLRVIC-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Synonyms |
NSC 219968; (2R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6,12-dione |
Origin of Product |
United States |
Structural Characterization and Classification of Rotenonone
Chemo-Structural Relationship of Rotenonone to Rotenone (B1679576) and Other Rotenoid Natural Products
Rotenoids are a class of naturally occurring substances characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus. wikipedia.org Rotenone is considered the prototypical member of this family. wikipedia.org Rotenone is an isoflavone (B191592) compound found naturally in various plants, including the jicama vine and many species within the Fabaceae family. nih.govdrugbank.com
This compound shares the core rotenoid skeleton with rotenone and other related compounds like deguelin (B1683977) and tephrosin (B192491). wikipedia.orgfisheries.org While rotenone has the molecular formula C23H22O6, this compound has a molecular formula of C23H18O7. nih.govnih.gov This difference in molecular formula indicates a variation in the degree of unsaturation and the number of oxygen atoms compared to rotenone. Specifically, this compound is described as a synthetic analogue of amorpholone (B12295077), another rotenoid derivative. researchgate.net
Rotenoids exhibit variations primarily in the E ring and sometimes in the B and D rings of their chemical structure. fisheries.org These structural differences among rotenoids contribute to variations in their biological activities. fisheries.org For instance, deguelin and toxicarol differ from rotenone in having a pyran E-ring instead of a dihydrofuran ring with an unsaturated side chain. core.ac.uk Toxicarol also has a hydroxyl group substitution in the D-ring, which is thought to contribute to its lower activity. core.ac.uk this compound's distinct molecular formula and classification suggest specific structural modifications relative to rotenone, likely involving oxidation or dehydrogenation, particularly given the increased number of oxygen atoms and fewer hydrogen atoms.
Advanced Spectroscopic and Diffraction Methodologies for this compound Structural Elucidation
The structural elucidation of organic compounds like this compound relies heavily on advanced spectroscopic and diffraction techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are two of the most crucial tools for determining chemical structures in detail. griffith.edu.auiiserkol.ac.in
Spectroscopic methods such as Infrared (IR), Raman, Ultraviolet (UV), and Mass Spectrometry (MS) can provide preliminary information about the functional groups and molecular weight of a compound. mkuniversity.ac.in However, X-ray diffraction offers precise details about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry. mkuniversity.ac.in Single-crystal X-ray diffraction is particularly valuable for obtaining accurate molecular structures of crystalline organic heterocyclic compounds. mkuniversity.ac.in
For rotenoids, including this compound, techniques like High-Performance Liquid Chromatography (HPLC) are used for analysis and separation. core.ac.ukird.fr Structural determination of rotenoid derivatives has also been achieved using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and NMR spectroscopic methods. researchgate.net The absolute configurations of these compounds can be elucidated by analyzing their Electronic Circular Dichroism (ECD) spectra. researchgate.net
While specific detailed research findings on the spectroscopic and diffraction data solely for this compound were not extensively detailed in the provided search results, the general methodologies applied to rotenoids are well-established. These methods enable the confirmation of the molecular formula, the arrangement of the ring system, the position and nature of substituents (like methoxy (B1213986) and the isopropenyl group), and the stereochemistry at chiral centers.
Classification of this compound as an Organic Heteropentacyclic Compound and an Oxacycle
This compound is classified as an organic heteropentacyclic compound and an oxacycle. nih.govlipidmaps.org
Organic Compound: This indicates that the molecule is based on a carbon framework and typically contains hydrogen atoms, with oxygen also being a primary component in this case.
Heterocyclic Compound: This classification applies to cyclic compounds that contain atoms of at least two different elements in their rings. In the case of this compound and other rotenoids, the ring system includes both carbon and oxygen atoms. drugbank.com
Pentacyclic Compound: This signifies that the structure of this compound contains five interconnected rings. The core rotenoid structure, from which this compound is derived, is known to have a complex polycyclic system. nih.govdrugbank.com
Oxacycle: This term specifically denotes a heterocyclic compound where one or more of the atoms in the ring structure are oxygen atoms. nih.gov The presence of oxygen atoms within the ring system is a defining characteristic of this compound and the rotenoid class.
The rotenoid skeleton itself is based on a 6a,12a-dihydrochromeno[3,4-b]chromen-12(6H)-one structure, which forms the basis of their polycyclic nature. drugbank.com This fundamental structure, combined with additional rings and the presence of oxygen atoms within these rings, leads to the classification of this compound as an organic heteropentacyclic compound and an oxacycle. nih.govlipidmaps.org
The PubChem database entry for this compound explicitly states this classification, alongside providing its molecular formula (C23H18O7), molecular weight (406.4 g/mol ), and its canonical SMILES string and InChIKey, which are unique identifiers reflecting its chemical structure. nih.govlipidmaps.org
Natural Occurrence and Biosynthesis of Rotenonone
Identification of Plant Species Containing Rotenonone
This compound has been identified in several terrestrial plant species, contributing to the diverse array of natural compounds found in the plant kingdom.
This compound has been reported to occur in Tephrosia villosa nih.govplantaedb.comnaturalproducts.net and Amorpha canescens nih.govnaturalproducts.netresearchgate.net. Data regarding its presence in these species is available nih.gov.
This compound has been isolated from the benzene (B151609) extract of the roots of Neorautanenia amboensis colab.wsafricaresearchconnects.comresearchgate.netresearchgate.net. Its structure was determined through spectroscopic techniques including IR, UV, MS, 1H-NMR, CD, and oxidative conversions colab.wsafricaresearchconnects.comresearchgate.net. Neorautanenia amboensis is recognized as a source of bioactive compounds africaresearchconnects.com.
Investigation of Putative Biosynthetic Pathways to this compound in Terrestrial Plants
Rotenoids, including this compound, are classified as isoflavonoids, which are end products of the phenylpropanoid pathway ird.fr. The biosynthesis of phenylpropanoids begins with L-phenylalanine, which is converted into 4-coumaroyl CoA through the action of enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL) ird.fr. Rotenoids are characterized by an isoflavone (B191592) nucleus (rings A, C, and B) and an attached isoprene (B109036) moiety at the C-8 position of ring A ird.fr. Rot-2'-enonic acid has been postulated as a precursor that leads to the formation of the E-ring structures, such as chromenes, dihydrofurans, and furans, found in rotenoids ird.fracs.org. Dimethylallyl diphosphate (B83284) (DMAPP) serves as the source for the isoprene unit that is incorporated into the D-ring of rotenoids acs.org. While this compound can be considered a derivative or analogue of other rotenoids like amorpholone (B12295077) researchgate.netresearchgate.net, its isolation directly from plant sources like Neorautanenia amboensis indicates its natural biosynthetic origin in these species colab.wsafricaresearchconnects.comresearchgate.netresearchgate.net.
Chemodiversity of Rotenoids and the Distinct Position of this compound within Natural Product Libraries
Rotenoids represent a family of chemical compounds wikipedia.org, with rotenone (B1679576) being the first member to be described wikipedia.org. This family exhibits chemodiversity, encompassing various structures derived from the isoflavonoid (B1168493) core. This compound is classified specifically as a rotenoid flavonoid lipidmaps.org, placing it within the broader categories of flavonoids and polyketides lipidmaps.org. Its structural characteristics, including its heteropentacyclic nature and the presence of an oxacycle nih.gov, define its distinct position within natural product libraries. The isolation of this compound alongside other rotenoid and pterocarpanoid analogues such as neobanone, 12a-hydroxyisomillettone, and neobanol from Neorautanenia amboensis highlights the co-occurrence and structural relationships within this class of natural products colab.wsafricaresearchconnects.comresearchgate.netresearchgate.net. Other related rotenoids found in nature include deguelin (B1683977) and tephrosin (B192491), particularly noted in species like Tephrosia vogelii ird.fr. The variety of rotenoid structures found in different plant species underscores the chemodiversity within this group of natural compounds.
Synthetic Approaches and Derivatization Strategies for Rotenonone
Total Synthesis and Semisynthesis of Rotenonone and its Structural Analogues
Total synthesis of rotenoids, including this compound, has been a subject of scientific investigation for many years. Early total syntheses of rotenone (B1679576) were reported in the 1960s. drugfuture.comnih.gov More recently, approaches to construct oxo-dehydrorotenoids, such as this compound, have been developed through direct lactonization of isoflavone-2-carboxylic acids. researchgate.netresearchgate.net This method has been applied in the total synthesis of this compound and other related compounds like stemonone, 6-oxo-dehydroelliptone, and 6-oxo-6a,12a-dehydrodeguelin. researchgate.netcri.or.th
Semisynthetic strategies starting from readily available enantiopure rotenoids have also been explored for the synthesis of rotenoid derivatives. rsc.orgresearchgate.netrsc.org For instance, stereocontrolled semisyntheses of deguelin (B1683977) and tephrosin (B192491) from rotenone have been reported, involving steps such as ring opening and subsequent cyclization. researchgate.net Semisynthesis of elliptone (B1208213) from rotenone has also been achieved through a sequence involving dihydroxylation-oxidative cleavage, Baeyer-Villiger oxidation, and acid-catalyzed elimination. acs.org
Chemical Conversion Pathways and Oxidative Routes Leading to this compound Formation
This compound can be formed through various chemical conversion pathways, particularly oxidative routes, from precursor compounds like rotenone. nih.gov Rotenone is known to decompose upon exposure to light and air, yielding products that include dehydrorotenone (B1670207) and this compound. nih.govdrugfuture.comsmolecule.comlookchem.com This oxidative degradation is accelerated in certain solvents and in the presence of alkali. nih.gov
Oxidation of rotenone with agents such as chromium trioxide or nitrous acid can produce this compound. uou.ac.in Further treatment of this this compound derivative with zinc dust and alkali can lead to rotenonic acid and other carboxylic acids. uou.ac.in
Oxidative conversions have been utilized in the structural elucidation of this compound and other natural compounds. africaresearchconnects.com Spectroscopic techniques, including IR, UV, MS, 1H-NMR, and CD, combined with oxidative conversions, have been employed to determine the structures of novel rotenoid analogues isolated from plants like Neorautanenia amboensis, including this compound. africaresearchconnects.com
Oxygen plays a significant role in the photochemical degradation and derivatization of rotenone and related rotenoids. nih.govmdpi.comnih.govfisheries.org Photochemical degradation of rotenone on surfaces exposed to sunlight or UV light yields various products, including this compound. fisheries.org This process can be initiated by the abstraction of a hydrogen atom, followed by reaction with molecular oxygen to form hydroperoxide intermediates. fisheries.org These intermediates can then decompose to form compounds like rotenolones, and subsequent reactions can lead to the formation of this compound. fisheries.org
Irradiation of dehydrorotenone, a precursor compound, in the presence of oxygen and a reducing agent like sodium borohydride (B1222165) can yield this compound. mdpi.com Sodium borohydride is thought to convert intermediary hydroperoxides, formed by the attack of singlet oxygen, into hemiacetals that are then converted to the lactone carbonyl in this compound. mdpi.com
Design and Synthesis of this compound Derivatives for Research Applications
The design and synthesis of this compound derivatives are relevant for research applications, particularly in exploring their biological activities. This compound itself has been used as a chemical intermediate in the synthesis of other compounds. cymitquimica.com
Research efforts include developing novel approaches to synthesize rotenone derivatives for potential applications, such as in chemotherapy. stjohns.edu Studies on structure-activity relationships of rotenoid derivatives have provided insights into the structural features important for their biological activities, such as the inhibition of breast cancer resistance protein (BCRP). acs.org These studies highlight the importance of specific functional groups and the arrangement of rings within the rotenoid structure for their activity. acs.org
The synthesis of rotenoid analogues with modified structures, such as those with a new arrangement of the D-ring, has also been reported, further expanding the range of this compound-related compounds available for research. acs.org
Mechanistic Studies of Rotenone Transformation to Rotenonone
Photodecomposition Pathways of Rotenone (B1679576) Yielding Rotenonone as a Product
Photodecomposition is a significant pathway for the degradation of rotenone when exposed to light. This process can lead to the formation of numerous products, with this compound being one of them. Studies have shown that rotenone photodecomposes on surfaces like plant leaves and glass when irradiated with sunlight, ultraviolet light, or a sunlamp. fisheries.org Several photochemical reactions occur in the presence of oxygen when rotenone solutions or residual deposits are irradiated. fisheries.orgcore.ac.uk These reactions can include O-demethylation, epoxidation, hydroxylation, dehydration, and oxidation. fisheries.org Specifically, the oxidation of 6a,12a-dehydrorotenone at the 6 position is noted as a reaction producing this compound. fisheries.org
Influence of Light Spectrum and Intensity on this compound Formation Kinetics
The rate of rotenone decomposition is directly proportional to light intensity. annualreviews.org The light spectrum also plays a role, with the effective region for environmental photochemistry generally limited to wavelengths above 280 nm, as ozone absorbs most energy below this range. annualreviews.org While the exact simulation of sunlight spectrum and intensity in laboratory settings is challenging, various light sources like medium-pressure mercury arc or fluorescent lamps filtered through borosilicate glass can be used to study the 280-400 nm region. annualreviews.org Studies have shown that strong UV radiation significantly influences the rate of rotenone breakdown. researchgate.net
Role of Photosensitizers in Facilitating Rotenone Photochemical Conversion to this compound
Rotenone itself can act as a photosensitizer in certain photoreactions. fisheries.org Additionally, other substances can influence the photodecomposition process. For instance, xanthone (B1684191) has been used as a photosensitizer in studies of rotenone photodecomposition on thin-layer chromatography plates exposed to sunlight. fisheries.org Plant waxes have also been found to possess photosensitizing properties, which can be stimulated under light irradiation to produce reactive species like hydroxyl radicals and singlet oxygen, potentially accelerating pesticide photodegradation. researchgate.net
Effects of Solvent Systems and Environmental Matrices on Photodecomposition Processes
The solvent system and the environmental matrix significantly influence the photodecomposition of rotenone. Rotenone photodegradation has been studied in various solvent solutions and in the solid state. core.ac.uk The presence of oxygen is critical for the formation of oxidized photoproducts. fisheries.orgcore.ac.uk
In water, the rate of rotenone decomposition is dependent on factors including temperature, pH, water hardness, and sunlight. wikipedia.org The half-life in water can range from half a day at 24 °C to 3.5 days at 0 °C, although it may be longer in deeper, oligotrophic systems with less sunlight and organic content. wikipedia.org Dissolved organic matter (DOM) quality in water bodies can modulate rotenone attenuation through mechanisms like light shielding and excited-state quenching. fisheries.org Alcohols such as isopropanol (B130326) and methanol (B129727) may inhibit rotenone degradation by quenching excited states or preventing intersystem crossing. fisheries.org
On soil surfaces, the degradation rate and pathways are affected by soil characteristics, including the concentration of clay and organic matter. nih.govresearchgate.net A fast initial decrease in rotenone concentration upon irradiation is often followed by a slower decline, indicating a complex photodegradation process on soil surfaces. nih.govresearchgate.net Rotenolone (B1679575) has been detected as a photodegradation byproduct of rotenone in soil thin layers. nih.gov
The phototransformation rates of pesticides on plant leaves can be faster or slower than in organic solvents or on glass due to variations in spectral patterns and light fluxes on the leaf surface. researchgate.net Adjuvants can also influence phototransformation on leaves, potentially acting as photosensitizers at low dosages or inhibiting degradation at high concentrations due to light shielding. researchgate.net
Oxidative Degradation Mechanisms of Rotenone Leading to this compound Formation
Oxidative degradation is another key pathway for rotenone transformation to this compound. Rotenone is sensitive to oxygen, and in the presence of air, it decomposes to products including this compound. nih.govscbt.com This oxidation is accelerated in certain solvents and in the presence of light and alkali. nih.gov Rotenone oxidizes to rotenolone, which is less toxic than rotenone. wikipedia.org The process involves hydroxylation at C-7, followed by dehydration to form dehydrorotenone (B1670207), and subsequent oxidation. nih.gov
Identification and Characterization of Reaction Intermediates in Rotenone-to-Rotenonone Conversion
The conversion of rotenone to this compound involves several intermediate compounds. Photodecomposition of rotenone can yield at least 20 compounds, including O-demethylrotenone, 6',7'-epoxyrotenone, 6aβ,12aβ- and 6aα,12aα-rotenolones, 6',7'-epoxy-6aβ,12aβ-rotenolone, and 6a,12a-dehydrorotenone, in addition to this compound. fisheries.org Rotenolone isomers are also formed during the alkaline oxygenation of rotenone, with small amounts of 6a,12a-dehydrorotenone and this compound as byproducts. fisheries.org The yellow color observed during irradiation of rotenone solutions might be attributed to the dehydration of rotenolones to 6a,12a-dehydrorotenone and further oxidation to form this compound. fisheries.org The identification and characterization of these intermediates are often performed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). fisheries.orgnih.gov
Kinetic Analysis of Rotenone Transformation to this compound under Controlled and Environmental Conditions
The degradation kinetics of rotenone can follow first-order kinetics under accelerated conditions. core.ac.uk However, in environmental studies, changes in temperature and moisture can cause deviations from first-order kinetics, with the photolysis reaction potentially fitting two-compartment or multiple-compartment models better. nih.govresearchgate.net A rapid initial degradation phase followed by a slower decline is often observed in environmental matrices like soil, indicating the complexity of the process. nih.govresearchgate.net
The half-life of rotenone in soil and water is generally between 1 and 3 days, although this can vary depending on environmental conditions. scbt.comorst.edu Nearly all toxicity can be lost within a few days of sunlight exposure. orst.edu
Interactive Data Table: Rotenone Half-Lives in Different Environments
| Environment | Conditions | Half-Life Range | Source |
| Water | 24 °C | 0.5 days | wikipedia.org |
| Water | 0 °C | 3.5 days | wikipedia.org |
| Water | Various (ponds) | 0.5 to 3.5 days | wikipedia.org |
| Soil | 20 °C (silt clay loam) | 8 days | nih.gov |
| Soil | 20 °C (loamy soil) | 5 days | nih.gov |
| Soil | 10 °C (silt clay loam) | 25 days | nih.gov |
| Soil | 10 °C (loamy soil) | 21 days | nih.gov |
| Soil/Water | General Environmental | 1 to 3 days | scbt.comorst.edu |
| Vegetation | Spring sunlight | 5 to 6 days | orst.edu |
| Vegetation | Summer sunlight | 2 to 3 days | orst.edu |
| Soil Thin Layer | Natural sunlight (Italy) | 5 to 7 hours | nih.gov |
Analytical Methodologies for the Detection and Quantification of Rotenonone
Chromatographic Techniques for Rotenonone Analysis
Chromatographic techniques are widely employed for the separation and quantification of this compound, particularly in complex mixtures where it may coexist with related compounds or other matrix components.
High-Performance Liquid Chromatography (HPLC) for this compound Determination in Multi-Component Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound in multi-component samples. HPLC methods for analyzing rotenoids, including rotenone (B1679576) and related compounds, have been developed for various matrices such as water, sediments, and plant extracts. fisheries.orgresearchgate.netfisheries.org The principle involves separating compounds based on their interactions with a stationary phase and a mobile phase as they pass through a column. ekb.eg
While specific detailed research findings solely focused on this compound determination in multi-component mixtures via HPLC were not extensively detailed in the search results, the application of HPLC for the analysis of rotenone and other rotenoids in complex samples is well-documented. For instance, HPLC methods have been used for the quantitative analysis of rotenone and other biologically active rotenoids like deguelin (B1683977), tephrosin (B192491), and rotenolone (B1679575) in various media. fisheries.org These methods often utilize reversed-phase columns and specific mobile phases, followed by detection using UV absorbance or fluorescence. fisheries.org The ability of HPLC to separate closely related compounds makes it suitable for determining this compound in mixtures containing other rotenoids or co-occurring substances.
Reversed-Phase HPLC Applications for this compound Separation and Purity Assessment
Reversed-Phase HPLC (RP-HPLC) is a dominant mode of liquid chromatography for separating organic compounds based on their hydrophobicity. phenomenex.comwikipedia.org It is frequently used for the analysis of rotenone and other rotenoids. researchgate.netnih.govresearchgate.net In RP-HPLC, the stationary phase is non-polar (commonly C18), and the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.comwikipedia.org
RP-HPLC methods have been developed for the analysis of rotenone in various sample types, including honey and water. nih.govusgs.gov These methods often employ C18 columns and mobile phases consisting of acetonitrile-water or methanol-water mixtures. researchgate.netnih.govusgs.gov UV detection at wavelengths around 295 nm is commonly used for rotenone. nih.govusgs.gov The retention of compounds in RP-HPLC is influenced by the chemical nature and bonding density of the stationary phase, the composition and pH of the mobile phase, and the temperature. wikipedia.org Gradient elution, where the mobile phase composition changes over time, is often used to improve separation. phenomenex.comwikipedia.org
While direct examples of RP-HPLC specifically for this compound purity assessment were not explicitly found, the technique's ability to separate closely related compounds and its widespread use in analyzing rotenoids suggest its applicability for assessing this compound purity. The separation of rotenone on a Newcrom R1 reversed-phase HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid has been reported, with the note that phosphoric acid can be replaced with formic acid for Mass Spectrometry (MS) compatibility. sielc.com
Advanced Spectroscopic Methods for this compound Identification and Structural Confirmation
Spectroscopic methods provide valuable information for the identification and structural confirmation of this compound, often complementing chromatographic separations.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
Mass Spectrometry (MS) is a highly sensitive and selective technique used to identify and quantify molecules based on their mass-to-charge (m/z) ratio. thermofisher.com Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis with a fragmentation step in between, providing more detailed structural information. wikipedia.org LC-MS and LC-MS/MS are powerful tools for the analysis of rotenoids, including rotenone. nih.govresearchgate.net
LC-MS/MS has been used for the determination of rotenone in various matrices, including biological samples and foodstuffs. researchgate.netnih.gov These methods often involve sample preparation steps like solid-phase extraction (SPE) followed by chromatographic separation and detection by MS/MS. researchgate.netnih.gov The fragmentation patterns obtained from MS/MS can be used to confirm the identity of the analyte. wikipedia.org For example, in a study analyzing rotenone in postmortem specimens, LC-MS/MS with information-dependent acquisition and MS-MS library searching was employed. nih.gov High-resolution mass spectrometry, such as Orbitrap MS, coupled with liquid chromatography, has been used to identify rotenoids in formulations. nih.gov
While specific detailed MS and MS/MS data for this compound were not extensively found in the search results, MS techniques are essential for confirming the molecular weight and obtaining fragmentation data that aids in the identification of rotenoids. Predicted collision cross-section values for this compound adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been reported, which can be useful in ion mobility-mass spectrometry applications. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed elucidation of the structure of organic molecules. rsc.orgmdpi.com It provides information about the connectivity of atoms and the spatial arrangement of functional groups within a molecule. rsc.orgresearchgate.net
NMR spectroscopy, including both ¹H and ¹³C NMR, is routinely used for structure elucidation. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly useful for assigning signals and confirming structural fragments, especially for complex molecules. researchgate.net While direct detailed NMR spectroscopic data specifically for this compound was not prominently featured in the search results, NMR methods are generally applied for the structural confirmation of rotenoids and their derivatives. researchgate.net The application of NMR for the structural elucidation of organic compounds is well-established, and it would be a key technique for confirming the structure of isolated this compound. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy are valuable techniques for the characterization of organic compounds, providing information about electronic transitions and vibrational modes, respectively. longdom.orgwikipedia.orgtechnologynetworks.commsu.edu
UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, which is related to the presence of chromophores (light-absorbing groups) and the electronic transitions within the molecule. technologynetworks.commsu.edu UV detection is commonly used in HPLC methods for rotenone analysis, typically at wavelengths around 295 nm, indicating that rotenone absorbs in the UV region. researchgate.netnih.govusgs.gov UV-Vis spectroscopy can be used for both qualitative identification and quantitative determination. technologynetworks.com
IR spectroscopy measures the absorption of infrared radiation due to the vibration of molecular bonds. longdom.orgwikipedia.org The resulting spectrum provides a unique fingerprint of the molecule, allowing for the identification of functional groups. longdom.orgwikipedia.org IR spectroscopy has been used for the analysis of rotenone. nih.govresearchgate.net While specific IR data for this compound were not detailed, IR spectroscopy would provide characteristic absorption bands corresponding to the functional groups present in the this compound structure, aiding in its identification and characterization. longdom.orgwikipedia.orgbruker.com
Bioanalytical Methodologies for this compound in Complex Organic Matrices
Information specifically detailing bioanalytical methodologies for the detection and quantification of this compound in complex organic matrices is limited within the surveyed literature. This compound (PubChem CID 442819) is a compound structurally related to rotenone (PubChem CID 6758) nih.govuni.lunih.govuni.lu. Rotenone is a naturally occurring isoflavone (B191592) found in various plants and is known for its insecticidal and piscicidal properties nih.govwikipedia.org. This compound has been identified as an impurity in rotenone preparations and as a synthetic analogue in some studies who.intresearchgate.net. It has also been reported in certain plant species like Tephrosia villosa and Amorpha canescens nih.gov.
While comprehensive bioanalytical methods specifically for this compound in biological tissues or fluids were not extensively found, analytical procedures for the determination of rotenone and sometimes related rotenoids, including this compound, in various matrices have been developed. For instance, high-performance liquid chromatography (HPLC) has been utilized for the analysis of rotenone and this compound in fresh water fisheries.org. This suggests that chromatographic techniques are applicable for the separation and detection of this compound.
Chromatographic methods, particularly HPLC coupled with sensitive detectors such as UV spectrophotometry or mass spectrometry (MS), are standard for the analysis of rotenoids who.intepa.govusgs.govfisheries.org. The choice of detection wavelength in UV detection is often based on the compound's absorbance characteristics; for rotenone, wavelengths like 254 nm, 280 nm, and 294 nm have been used epa.gov. This compound, being a related chromophore, would likely exhibit UV absorbance, guiding the selection of detection parameters. Mass spectrometry offers higher specificity and sensitivity, which can be particularly advantageous for analyzing complex matrices where isomers or other interfering compounds might be present.
Method Validation Parameters for Rotenone Analytical Procedures (e.g., specificity, sensitivity, linearity, accuracy, precision)
While detailed method validation parameters specifically for this compound analytical procedures in complex organic matrices were not extensively found, the validation of analytical methods for the related compound, rotenone, provides a framework for the parameters that would be considered for this compound analysis. Method validation is crucial to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. Key validation parameters typically assessed include specificity, sensitivity, linearity, accuracy, and precision researchgate.netontosight.ai.
Specificity (or selectivity) refers to the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix, such as other rotenoids, metabolites, or matrix co-extractives. For chromatographic methods, achieving good chromatographic separation is essential for specificity reabic.net.
Sensitivity is assessed by determining the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision researchgate.netoup.com. For rotenone analysis in various matrices, reported LODs and LOQs vary depending on the method and matrix, ranging from low µg/L levels in water to ng/g levels in tissue researchgate.netreabic.netoup.comresearchgate.net.
Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range researchgate.net. This is typically determined by analyzing a series of standards at different concentrations and constructing a calibration curve. A high correlation coefficient (r² or R²) indicates good linearity reabic.netoup.com.
Accuracy measures how close the measured value is to the true concentration of the analyte in a sample. It is often assessed by analyzing spiked samples with known concentrations of the analyte and calculating the recovery dost.gov.phoup.com. Recoveries within an acceptable range (e.g., 80-120% or tighter depending on the application) are indicative of good accuracy.
Precision describes the reproducibility of the method, or the agreement between independent measurements of the same homogeneous sample under specified conditions. Precision is typically evaluated at different levels: repeatability (intra-assay precision, within the same laboratory over a short period) and intermediate precision (inter-assay precision, between different days or analysts) dost.gov.phoup.com. It is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Acceptable precision limits are usually defined based on the analyte concentration and the purpose of the analysis researchgate.netoup.com.
Other validation parameters that may be assessed include range (the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity), robustness (the capacity of the method to remain unaffected by small, deliberate variations in method parameters), and stability of the analyte in the sample under different storage conditions researchgate.net.
While specific validated methods for this compound in complex organic matrices were not extensively detailed in the available literature, the principles and parameters used for validating rotenone analytical procedures would be directly applicable to the development and validation of methods for this compound to ensure the reliability of the analytical results.
Environmental Fate and Persistence of Rotenonone
Chemical and Biochemical Degradation Pathways of Rotenonone in Diverse Environmental Compartments
Beyond photodegradation, this compound is also subject to chemical and biochemical breakdown processes in the environment. reabic.net In aquatic systems, hydrolysis and oxidation are recognized degradation pathways. reabic.net The final breakdown products are ultimately reduced to water and carbon dioxide. wikipedia.org
One of the primary and most frequently identified degradation byproducts in both water and soil is Rotenolone (B1679575), specifically 12aβ-hydroxyrotenone. acs.orgnih.govfisheries.org This compound is formed through the oxidation of this compound. wikipedia.org Studies on soil photolysis have detected Rotenolone as the main photodegradation byproduct. acs.orgnih.gov In some cold and low-alkalinity waters, Rotenolone has been found to persist even in the absence of the parent this compound compound. fisheries.org
In the absence of light, microbial degradation can contribute significantly to the breakdown of this compound, particularly in soil and sediment where it may be adsorbed. researchgate.netnih.gov Laboratory studies have confirmed that biological pathways in soils contribute to its degradation. nih.gov The persistence of this compound and its primary metabolite, 12a beta-hydroxyrotenone, in soil is influenced by temperature and the physicochemical properties of the soil. nih.gov For instance, in standardized laboratory conditions in the dark at 20°C, the DT50 values for this compound were 5 and 8 days in loamy and silt clay loam soils, respectively. nih.gov
Sorption, Leaching, and Potential Biotransformation Studies of this compound in Environmental Samples
The fate of this compound in the environment is also heavily influenced by its interaction with soil and sediment particles, a process known as sorption. irost.irirost.ir this compound is expected to adsorb to suspended solids and sediment due to its chemical properties. nih.gov This sorption process is significant because it affects the availability of the compound for other processes like degradation and leaching. irost.irirost.ir
The organic matter and clay content of soil are the main constituents that control the sorption of pesticides like this compound. irost.irirost.ir Studies have shown a direct positive relationship between the clay and organic matter content in soil and the disappearance of this compound. researchgate.net While photochemical processes on soils can be rapid, sorption to sediments allows for subsequent biological degradation. researchgate.net It has been noted that this compound does not readily leach from soil and is not expected to be a significant groundwater pollutant. researchgate.net
Biotransformation is another critical aspect of this compound's environmental fate, particularly in aquatic organisms. Studies on bluegills have shown that they can take up, metabolize, and eliminate this compound. usgs.gov High-performance liquid chromatography analysis of tissue extracts confirmed the presence of at least six biotransformation products. usgs.gov A significant portion of the metabolites found in the viscera was a highly water-soluble compound. usgs.gov Tentatively identified oxidation products in tissue extracts include Rotenolone and 6',7'-dihydro-6'-,7'--dihydroxyrotenolone. usgs.gov This indicates that aquatic organisms can transform this compound into other compounds, influencing its persistence and potential effects within the aquatic food web.
Degradation Half-Life (DT50) of this compound in Soil (in the dark)
| Soil Type | Temperature | This compound DT50 (days) | 12a beta-hydroxyrotenone DT50 (days) | Reference |
|---|---|---|---|---|
| Silt Clay Loam (SCL) | 20°C | 8 | 52 | nih.gov |
| Loamy (L) | 20°C | 5 | 23 | nih.gov |
| Silt Clay Loam (SCL) | 10°C | 25 | 118 | nih.gov |
| Loamy (L) | 10°C | 21 | 35 | nih.gov |
Computational and Theoretical Research on Rotenonone
Quantum Chemical Calculations of Rotenonone Electronic Structure, Reactivity, and Stability
Quantum chemical calculations can provide insights into the electronic structure, reactivity, and stability of molecules. While basic computed properties for this compound (CID 442819), such as molecular formula and molecular weight, are available nih.govbiosynth.com, detailed quantum chemical studies specifically on its electronic structure, reactivity pathways, or stability using methods like DFT or ab initio calculations were not identified in the provided search results. Research on the stability of related compounds like rotenone (B1679576) indicates it can decompose upon exposure to light and air, forming products including this compound nih.govchemicalbook.comechemi.comlookchem.comfisheries.org, but this describes the chemical process rather than a theoretical calculation of this compound's inherent stability.
Future Research Directions and Emerging Areas in Rotenonone Science
Development of Novel and Highly Sensitive Analytical Technologies for Rotenonone Tracing in Complex Samples
The accurate detection and quantification of this compound in various matrices are fundamental to understanding its occurrence, fate, and potential roles. While high-performance liquid chromatography (HPLC) has been employed for the analysis of rotenone (B1679576) and this compound in water samples researchgate.net, the development of novel and highly sensitive analytical technologies is crucial for tracing this compound in more complex biological and environmental samples. Future research should aim to establish advanced methods, potentially utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with enhanced sensitivity and selectivity. This would enable the precise tracing of this compound at low concentrations in diverse matrices, including plant tissues, soil, water, and potentially biological specimens, facilitating comprehensive studies on its distribution and behavior.
Comprehensive Elucidation of Unidentified this compound Biosynthetic and Degradation Pathways
Understanding how this compound is formed in nature and how it breaks down is vital for assessing its ecological significance and potential applications. This compound has been reported to occur in plants such as Tephrosia villosa and Amorpha canescens nih.gov. Furthermore, this compound can be formed from dehydrorotenone (B1670207) through processes like photo-oxygenation mdpi.com. However, the complete biosynthetic pathways leading to this compound in plants and the detailed mechanisms and products of its degradation in various environments remain to be comprehensively elucidated. Future research should focus on identifying the enzymes and genetic elements involved in this compound biosynthesis in producing organisms. Similarly, detailed studies on its abiotic and biotic degradation pathways in soil, water, and air are needed to understand its persistence and transformation products. This could involve using isotopic labeling and advanced spectroscopic techniques to track the molecule's fate.
Investigation of this compound's Role in Environmental Chemical Cycles and Natural Product Ecology
As a natural product found in certain plant species nih.gov, this compound likely plays a role in the chemical interactions within its environment. Investigating its function in natural product ecology could shed light on its potential roles in plant defense, allelopathy, or interactions with microorganisms and insects. While rotenone is known for its insecticidal and piscicidal properties researchgate.netnih.gov, the specific ecological role and impact of this compound itself require dedicated investigation. Future research should explore its presence and concentration in different plant tissues and exudates, its release into the environment, and its effects on surrounding organisms. Understanding its participation in environmental chemical cycles, including its movement and transformation in different environmental compartments, is also a critical area for future study.
Advanced Methodologies for Controlled Formation and Stabilization of this compound for Academic Benchmarking
For consistent and reproducible research on this compound, particularly in academic settings, reliable methods for its controlled formation and stabilization are essential. While synthesis of this compound has been reported researchgate.net, developing advanced, efficient, and scalable methodologies for its laboratory synthesis or isolation from natural sources is important. Furthermore, studies on the stability of this compound under various conditions (e.g., light, temperature, pH) are necessary to ensure the integrity of samples used in research. Future work in this area should focus on optimizing synthetic routes or isolation procedures to yield high-purity this compound. Additionally, research into suitable storage conditions and the potential use of stabilizers could enhance its shelf life and reliability for use as an academic benchmark in various studies.
Q & A
Basic Research Questions
Q. What are the key methodological considerations when designing experiments to assess Rotenone’s inhibition of mitochondrial complex I across different biological models (e.g., cell lines vs. rodent models)?
- Methodological Answer: Experimental design should align with the research objective (e.g., mechanistic study vs. translational application). For in vitro models, prioritize cell lines with high mitochondrial activity (e.g., SH-SY5Y neurons) and control variables like oxygen tension and substrate availability. For in vivo models, select species/strain-specific Parkinsonian rodents, ensuring standardized dosing protocols and outcome measures (e.g., motor dysfunction assays). Use the P-E/I-C-O framework to define Population (model system), Exposure (Rotenone concentration), Control (untreated/vehicle groups), and Outcomes (ATP depletion, ROS levels) .
Q. How do researchers validate the specificity of Rotenone’s effects on mitochondrial dysfunction versus off-target interactions in neurotoxicity studies?
- Methodological Answer: Employ orthogonal validation techniques such as:
- Pharmacological rescue : Co-administer complex I substrates (e.g., NADH) to reverse Rotenone-induced effects.
- Genetic knockdown : Use siRNA targeting complex I subunits to isolate Rotenone’s mechanism.
- Omics integration : Pair metabolomics (e.g., ATP/ADP ratios) with transcriptomics to distinguish primary vs. secondary effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Rotenone-induced neurotoxicity experiments?
- Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to calculate EC50 values. For longitudinal data (e.g., chronic exposure), use mixed-effects models to account for intra-subject variability. Report confidence intervals and effect sizes to address reproducibility concerns .
Advanced Research Questions
Q. How can conflicting results on Rotenone’s role in alpha-synuclein aggregation be resolved, particularly when comparing in vitro protein assays and transgenic animal models?
- Methodological Answer: Conduct a meta-analysis to identify confounding variables:
- Experimental conditions : Compare buffer pH, incubation time, and Rotenone solubility across studies.
- Model specificity : Assess transgenic models (e.g., A53T alpha-synuclein mice) for overexpression artifacts.
- Multi-omics correlation : Integrate proteomics (aggregation markers) with behavioral outcomes to establish causality .
Q. What strategies mitigate variability in Rotenone’s bioavailability in in vivo studies, particularly due to differences in blood-brain barrier (BBB) penetration across animal strains?
- Methodological Answer:
- Pharmacokinetic profiling : Measure Rotenone and metabolites in plasma/brain homogenates via LC-MS.
- BBB integrity assays : Use Evans Blue dye exclusion tests to control for strain-specific BBB permeability.
- Alternative administration routes : Compare intraperitoneal vs. oral gavage to optimize delivery .
Q. How should researchers design studies to investigate the synergistic effects of Rotenone and environmental cofactors (e.g., pesticides, heavy metals) in neurodegenerative pathology?
- Methodological Answer: Apply factorial design (e.g., 2x2 matrix) to test interactions between Rotenone and cofactors (e.g., paraquat, Mn²⁺). Use pathway enrichment analysis (e.g., KEGG) to identify shared molecular targets. Include negative controls (e.g., Rotenone alone) and adjust for multiple comparisons .
Q. What computational models are effective for predicting Rotenone’s structure-activity relationships (SAR) in novel derivatives with reduced off-target toxicity?
- Methodological Answer: Combine:
- Molecular docking : Simulate Rotenone derivatives binding to complex I (PDB: 6G2J).
- QSAR modeling : Use descriptors like logP and polar surface area to correlate chemical properties with toxicity.
- Validation : Test top candidates in high-throughput cytotoxicity assays .
Data Interpretation & Reproducibility
Q. How can researchers address discrepancies in Rotenone’s EC50 values reported across studies using identical cell lines?
- Methodological Answer: Audit methodological variables:
- Culture conditions : Serum concentration, passage number, and mycoplasma contamination.
- Endpoint assays : Compare MTT, ATP luminescence, and Seahorse assays for consistency.
- Data transparency : Share raw data and analysis scripts via repositories like Zenodo .
Q. What frameworks guide ethical decision-making in Rotenone studies involving non-human primates (NHPs) for Parkinson’s disease research?
- Methodological Answer: Adhere to the 3Rs (Replacement, Reduction, Refinement):
- Replacement : Use NHPs only when rodent models fail to replicate human pathology.
- Refinement : Implement telemetry for pain/distress monitoring.
- Ethical oversight : Submit protocols to IACUC review with justification for sample size .
Tables for Methodological Reference
Table 1: Key Variables in Rotenone Experimental Design
| Variable | In Vitro Considerations | In Vivo Considerations |
|---|---|---|
| Dose Range | 10 nM – 1 µM (IC50-dependent) | 1–3 mg/kg/day (chronic exposure) |
| Outcome Metrics | ATP levels, ROS, cell viability | Rotarod performance, TH+ neurons |
| Controls | Vehicle (DMSO), complex I substrates | Sham-operated, untreated cohorts |
Table 2: Statistical Tests for Common Rotenone Study Designs
| Study Type | Recommended Test | Software/Tools |
|---|---|---|
| Dose-Response | Nonlinear regression (Hill equation) | GraphPad Prism, R |
| Longitudinal Analysis | Mixed-effects models | SAS, Python (Statsmodels) |
| Multi-group Comparison | ANOVA with Tukey post-hoc | SPSS, JMP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
